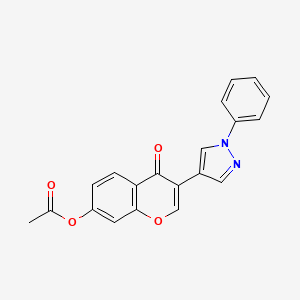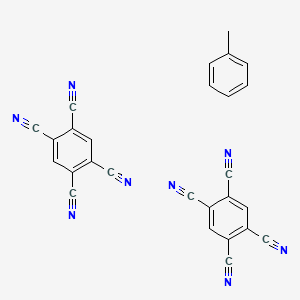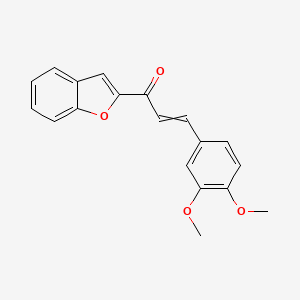![molecular formula C14H17NO3 B14592361 Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo- CAS No. 61564-01-0](/img/structure/B14592361.png)
Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo- is a complex organic compound with a unique structure that includes both amide and ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo- typically involves multi-step organic reactions. One common method includes the acylation of aniline derivatives followed by a series of oxidation and reduction reactions to introduce the necessary functional groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially forming new functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions often require precise control of temperature, pH, and reaction time to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups such as halides or nitro groups.
科学的研究の応用
Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, altering their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other amides and ketones with comparable structures, such as:
- Butanamide
- N-methylbutanamide
- Acetophenone derivatives
Uniqueness
What sets Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo- apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required.
特性
CAS番号 |
61564-01-0 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC名 |
N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C14H17NO3/c1-9-4-5-12(7-10(2)16)13(6-9)15-14(18)8-11(3)17/h4-6H,7-8H2,1-3H3,(H,15,18) |
InChIキー |
GWRQSAPCYLCLAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CC(=O)C)NC(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)

![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)


![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14592305.png)
![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)




![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)


